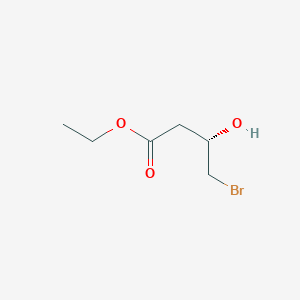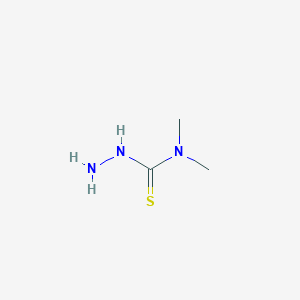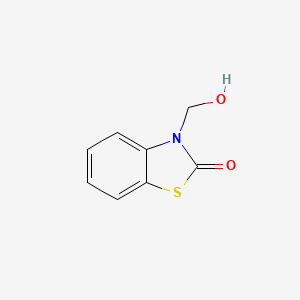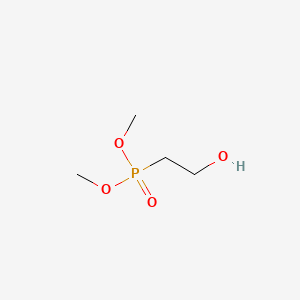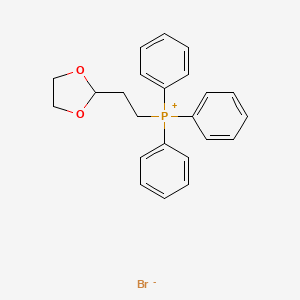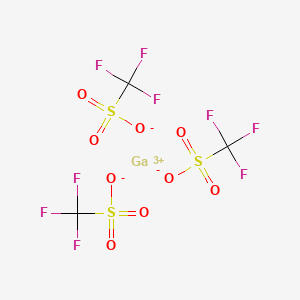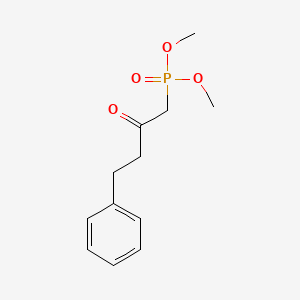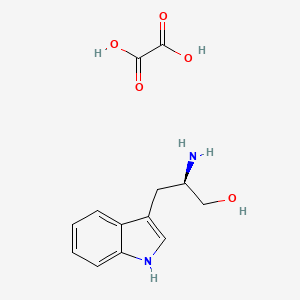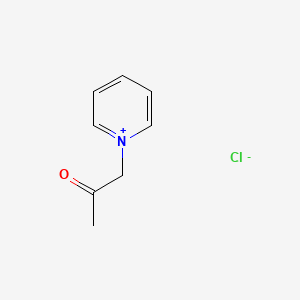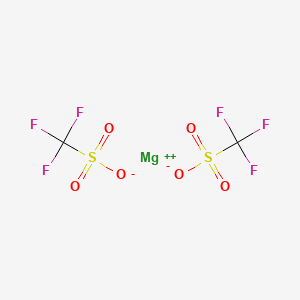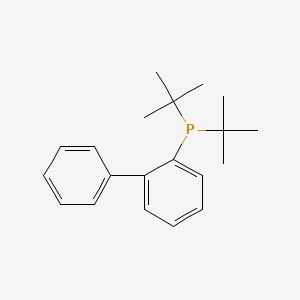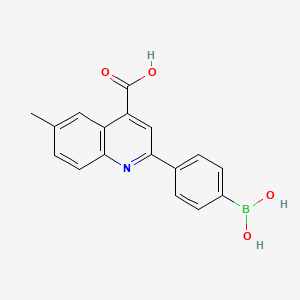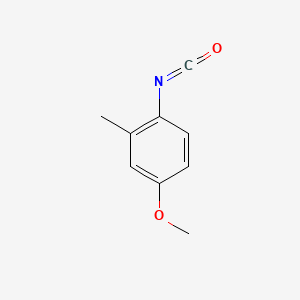
4-甲氧基-2-甲基苯基异氰酸酯
描述
4-Methoxy-2-methylphenyl isocyanate is an organic compound with the molecular formula C9H9NO2 . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学研究应用
4-Methoxy-2-methylphenyl isocyanate has several applications in scientific research:
作用机制
Target of Action
The primary targets of 4-Methoxy-2-methylphenyl isocyanate are organic amines . This compound is used for protection/deprotection of amino groups through carbamate bond mediated cappings .
Mode of Action
4-Methoxy-2-methylphenyl isocyanate interacts with its targets, the organic amines, to form a chemically stable urea linkage . This interaction results in the protection of the amino groups, which can be reversed under certain conditions .
Biochemical Pathways
The biochemical pathways affected by 4-Methoxy-2-methylphenyl isocyanate involve the formation of oximes and hydrazones . The compound reacts with nitrogen in these pathways, forming an oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
The compound has a molecular weight of 16317 , which may influence its bioavailability.
Result of Action
The result of the action of 4-Methoxy-2-methylphenyl isocyanate is the formation of a urea linkage with organic amines . This results in the protection of the amino groups, which can be crucial in various biochemical reactions .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2-methylphenyl isocyanate can be influenced by various environmental factors. For instance, the compound has a boiling point of 76°C at 1 mmHg , indicating that it may evaporate under high temperatures. Furthermore, its density is 1.121 g/mL at 25°C , suggesting that it is slightly denser than water, which may affect its distribution in an aqueous environment.
生化分析
Biochemical Properties
4-Methoxy-2-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea and carbamate derivatives. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The compound can also react with proteins, forming stable carbamate linkages that can alter protein function and stability. Additionally, 4-Methoxy-2-methylphenyl isocyanate can interact with other biomolecules such as amino acids, leading to the formation of substituted ureas and carbamates .
Cellular Effects
The effects of 4-Methoxy-2-methylphenyl isocyanate on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through carbamylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit enzyme activity by forming stable carbamate linkages with active site residues, leading to altered metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, 4-Methoxy-2-methylphenyl isocyanate exerts its effects through covalent binding interactions with nucleophilic sites on biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2-methylphenyl isocyanate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its reactivity and potency. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-methylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound can cause mild biochemical changes, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or cellular changes occur. High doses of the compound can cause severe toxicity, including respiratory distress and organ damage .
Metabolic Pathways
4-Methoxy-2-methylphenyl isocyanate is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and glutathione S-transferase. These interactions can lead to the formation of metabolites that can be further processed or excreted by the body. The compound can also affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Methoxy-2-methylphenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters that direct it to specific organelles .
Subcellular Localization
The subcellular localization of 4-Methoxy-2-methylphenyl isocyanate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells .
准备方法
4-Methoxy-2-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-methylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods may involve the use of alternative reagents such as triphosgene, which is a safer and more convenient substitute for phosgene .
化学反应分析
4-Methoxy-2-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines to form ureas, carbamates, and substituted ureas, respectively.
Cyclotrimerization: Under specific conditions, it can undergo cyclotrimerization to form isocyanurate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Common reagents used in these reactions include water, alcohols, amines, and catalysts for cyclotrimerization. Major products formed from these reactions include ureas, carbamates, and isocyanurates .
相似化合物的比较
4-Methoxy-2-methylphenyl isocyanate can be compared with other similar compounds such as:
Phenyl isocyanate: Lacks the methoxy and methyl substituents, making it less sterically hindered and potentially more reactive.
4-Methoxyphenyl isocyanate: Similar structure but without the methyl group at the 2-position, which can influence its reactivity and steric properties.
2-Methoxyphenyl isocyanate: Lacks the methyl group at the 2-position, affecting its chemical behavior and applications.
The uniqueness of 4-Methoxy-2-methylphenyl isocyanate lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .
属性
IUPAC Name |
1-isocyanato-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-5-8(12-2)3-4-9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRQPTXFVDRJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370567 | |
| Record name | 4-Methoxy-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60385-06-0 | |
| Record name | 4-Methoxy-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


